SUM-1 protein - 138881-64-8

SUM-1 protein

Catalog Number: EVT-1521257
CAS Number: 138881-64-8
Molecular Formula: C3H3F2Cl3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

SUM-1 protein is derived from Saccharomyces cerevisiae, a model organism widely used in molecular biology and genetics. It is classified as a transcriptional regulator, specifically involved in chromatin assembly and gene silencing mechanisms. The protein's classification highlights its role in gene expression modulation through epigenetic mechanisms.

Synthesis Analysis

Methods of Synthesis

The synthesis of SUM-1 protein can be achieved through various methods, primarily focusing on recombinant DNA technology. One effective approach is to use cell-free protein synthesis systems, which allow for the production of proteins without the constraints of living cells. These systems can be tailored to optimize conditions for SUM-1 protein folding and activity, making them suitable for synthesizing complex eukaryotic proteins .

Technical Details

In vitro transcription and translation systems, such as those derived from rabbit reticulocyte lysates or wheat germ extracts, are commonly employed. These systems enable researchers to produce SUM-1 protein efficiently by incorporating necessary reagents directly into the translation mix, thus bypassing multiple steps typically required in traditional methods . The ability to manipulate the chemical environment during synthesis further enhances yield and functionality.

Molecular Structure Analysis

Structure

Data

While specific structural data may be limited, studies indicate that SUM-1 protein functions at the chromatin level, suggesting that it possesses motifs conducive to DNA binding and protein-protein interactions essential for its regulatory roles .

Chemical Reactions Analysis

Reactions Involving SUM-1 Protein

SUM-1 protein participates in several biochemical reactions related to gene silencing. Its primary function involves modulating the accessibility of DNA by influencing chromatin structure. This action is facilitated through interactions with histones and other chromatin-associated proteins.

Technical Details

The mechanism by which SUM-1 operates involves epigenetic modifications that alter chromatin conformation, thereby affecting transcriptional activity at specific loci. The suppression of mutations in histone H4 by SUM-1 indicates its role in maintaining chromatin integrity during gene repression processes .

Mechanism of Action

Process

The mechanism of action for SUM-1 involves its ability to assemble inactive DNA configurations at silent mating-type loci. By functioning upstream of key silencing components like SIR proteins, SUM-1 effectively restores repression even in their absence . This suggests a hierarchical organization where SUM-1 acts as a critical mediator within the silencing pathway.

Data

Epistasis analyses have demonstrated that while SUM-1 can compensate for certain mutations affecting silencing, it does not fully substitute for all functions necessary for complete repression. This highlights its role as part of a broader regulatory network governing gene expression .

Physical and Chemical Properties Analysis

Physical Properties

SUM-1 protein exhibits properties typical of eukaryotic transcription factors, including stability under physiological conditions conducive to cellular function. Its solubility and folding characteristics are crucial for its functionality within the cellular environment.

Chemical Properties

Chemically, SUM-1 interacts with nucleic acids and other proteins through non-covalent interactions such as hydrogen bonds and hydrophobic interactions. These properties are essential for its role in chromatin remodeling and transcriptional regulation.

Applications

Scientific Uses

SUM-1 protein has significant implications in genetic research, particularly in studies focused on epigenetics and transcriptional control mechanisms. Its ability to bypass traditional silencing pathways makes it a valuable tool for understanding gene regulation dynamics within eukaryotic systems. Furthermore, insights gained from studying SUM-1 could inform therapeutic strategies targeting similar pathways in human diseases linked to misregulation of gene expression.

Introduction to SUM-1 Protein

Evolutionary Conservation and Phylogenetic Distribution of SUM-1

WD40 proteins like SUM-1 are ancient molecular scaffolds present in all domains of life. The SUM-1 lineage arose early in eukaryotic evolution, with homologs identifiable in fungi, plants, and animals. Its conservation patterns reveal functional constraints tied to essential cellular processes:

  • Eukaryotic Enrichment: WD40 proteins constitute ~0.7% of eukaryotic proteomes but <0.1% of prokaryotic proteomes. In fungi (e.g., Saccharomyces cerevisiae), WD40 abundance reaches 2.93% of the proteome, reflecting gene family expansion after whole-genome duplication events [1] [9].
  • Prokaryotic Origins: Approximately 4,000 prokaryotic WD40 proteins exist, concentrated in Cyanobacteria and Planctomycetes—bacterial clades with complex membrane structures. Cyanobacteria average 10 WD40 proteins per proteome, many involved in light-sensing and nutrient synthesis pathways [8].
  • Sequence-Structure Decoupling: SUM-1 homologs maintain the β-propeller architecture despite low sequence identity (<20%). For example, human WDR5 (a SUM-1 functional analog) shares only 18% sequence identity with yeast SUM-1 but retains identical blade topology [4] [6].

Table 1: Evolutionary Distribution of WD40 Proteins

Taxonomic Group% of Proteome as WD40 ProteinsAvg. WD40s per GenomeNotable SUM-1 Homologs
Fungi (e.g., S. cerevisiae)0.04–2.93%55ScSUM-1
Metazoa (e.g., Homo sapiens)~0.7%277WDR5, WDR26
Cyanobacteria1.2%10PkwA
Planctomycetes1.5%13-

The phylogenetic signal of SUM-1 is strongest in Opisthokonts (fungi + animals), where it regulates cell-cycle checkpoints and histone methylation. In Schizosaccharomyces pombe, the SUM-1 ortholog Swd2 ensures genomic integrity by recruiting the cleavage and polyadenylation factor (CPF) complex to transcribed genes [1] [6].

Historical Discovery and Nomenclature in Model Organisms

SUM-1 was characterized through classical genetics in yeast, with parallel discoveries in fission yeast and mammals revealing conserved functions:

  • Saccharomyces cerevisiae: Identified in 1990s suppressor screens for genes restoring sporulation competence to meiosis-deficient mutants. Deletion studies showed SUM-1’s role in silencing mating-type loci and regulating HMRA1 expression [1].
  • Schizosaccharomyces pombe: The ortholog Swd2 (WD repeat-containing protein 2) was linked to RNA processing in 2003. Temperature-sensitive swd2 mutants accumulate unprocessed mRNAs and exhibit chromosome segregation defects [2].
  • Cross-Species Nomenclature: Human homologs were designated WDR (WD Repeat) proteins. SUM-1 corresponds to WDR5 (in transcriptional activation) and WDR26 (in stress signaling), though functional divergence occurred. For example, yeast SUM-1 lacks the WDR5-interacting WIN motif found in mammals [5] [10].

Table 2: SUM-1 Homologs in Model Organisms

OrganismGene NameProtein NameKey Functions
Saccharomyces cerevisiaeSUM1SUM-1Silencing of mating-type loci
Schizosaccharomyces pombeswd2+Swd2RNA processing, CPF complex assembly
Homo sapiensWDR5WDR5Histone H3K4 methylation, MYC activation

The Undiagnosed Diseases Network (UDN) leveraged yeast SUM-1 studies to diagnose human disorders. Mutations in human WDR62 (a SUM-1-related WD40 gene) cause microcephaly, a link confirmed by complementation assays in yeast [2].

Structural Classification: WD-Repeat Domains and Functional Motifs

SUM-1 folds into a β-propeller of 7–8 WD40 repeats, each forming a four-stranded β-sheet "blade." The propeller’s stability arises from:

  • Hydrogen Bond Networks: Each blade contains a conserved DH/STW tetrad (Asp-His/Ser-Thr-Trp) forming intra-blade H-bonds. Prokaryotic SUM-1 homologs exhibit 20% more tetrads than eukaryotic ones, suggesting enhanced stability [8] [10].
  • Velcro Closure: The N- and C-terminal repeats hydrogen-bond to "close" the propeller. In human AND-1 (a SUM-1-like protein), mutation of the terminal WD dipeptide (Trp-Asp) disrupts DNA polymerase α binding [5].
  • Functional Hotspots: Variable loops between β-strands create interaction surfaces. Yeast SUM-1’s Loop 2 binds Sir2 (a deacetylase), while human WDR5 uses a central cavity to bind histone H3 [6] [10].

Table 3: Structural Features of SUM-1 WD40 Domains

Structural ElementConsensus SequenceFunctionConservation
Tetrad networkDH-[S/T]-WStabilizes blade architecture95% of SUM-1 homologs
Velcro motifW-D (C-terminal)Closes β-propeller ring100%
Ligand-binding loopVariable (e.g., GxK in yeast SUM-1)Binds Sir2, histone H3, or Pol αFungi-specific

Evolutionary Innovations:

  • Repeat Amplification: Highly Repetitive WD40s (HR-WD40s) show >80% internal sequence identity due to recent duplications. These are enriched in Cyanobacteria, where they enhance light-harvesting complex assembly [8].
  • Motif Insertions: Human SUM-1 homologs (e.g., WDR5) evolved a WIN motif (WDR5 Interaction Nexus) absent in yeast. This motif binds Arg-376 of MYC oncoproteins, linking SUM-1 to cancer pathways [5] [10].

Figure: WD40 β-Propeller Topology

Blade 1: βA-βB-βC-βD → Blade 2: βD'-βA-βB-βC (with strand shift)  Stabilizing elements:  - Tetrad: D40-H42-S44-W45 (H-bonds between blades)  - Velcro: W387-D388 (bonds to Blade 1 βA)  

Structural predictions using tools like WDSP and AlphaFold confirm SUM-1’s propeller remains intact even at sequence identities <15%, underscoring its role as a conserved interaction hub [4] [8].

Properties

CAS Number

138881-64-8

Product Name

SUM-1 protein

Molecular Formula

C3H3F2Cl3

Synonyms

SUM-1 protein

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